N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide
Description
N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide is an organic compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with a methoxy and methyl-substituted pentanamide chain
Properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-9(3)11(18-4)13(17)16-12-10(14)6-8(2)7-15-12/h6-7,9,11H,5H2,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMTFQBANPRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=C(C=C(C=N1)C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide typically involves the following steps:
Bromination of 5-methylpyridin-2-amine: The starting material, 5-methylpyridin-2-amine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of the Amide Bond: The brominated intermediate is then reacted with 2-methoxy-3-methylpentanoic acid or its activated ester (e.g., acid chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry
Material Science: Application in the synthesis of novel materials with specific properties.
Catalysis: Used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism by which N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide: Similar structure with a chlorine atom instead of bromine.
N-(3-bromo-5-ethylpyridin-2-yl)-2-methoxy-3-methylpentanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(3-bromo-5-methylpyridin-2-yl)-2-methoxy-3-methylpentanamide is unique due to the specific combination of substituents on the pyridine ring and the pentanamide chain, which can influence its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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